molecular formula C18H18NO6P B14664935 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione CAS No. 37173-10-7

1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione

Cat. No.: B14664935
CAS No.: 37173-10-7
M. Wt: 375.3 g/mol
InChI Key: YDLPKOISTSRKLG-UHFFFAOYSA-N
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Description

1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine ring substituted with a bis(benzyloxy)phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with bis(benzyloxy)phosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of phosphoryl oxide derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine-2,5-dione derivatives.

Scientific Research Applications

1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring can also interact with biological membranes, affecting cellular processes.

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: A simpler analog without the bis(benzyloxy)phosphoryl group.

    Bis(benzyloxy)phosphoryl derivatives: Compounds with similar phosphoryl groups but different core structures.

Uniqueness: 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine ring and the bis(benzyloxy)phosphoryl group, which imparts distinct chemical and biological properties not observed in simpler analogs.

Properties

CAS No.

37173-10-7

Molecular Formula

C18H18NO6P

Molecular Weight

375.3 g/mol

IUPAC Name

dibenzyl (2,5-dioxopyrrolidin-1-yl) phosphate

InChI

InChI=1S/C18H18NO6P/c20-17-11-12-18(21)19(17)25-26(22,23-13-15-7-3-1-4-8-15)24-14-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

YDLPKOISTSRKLG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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